

Physical and chemical properties of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

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An In-depth Technical Guide to 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**, a compound of interest in synthetic and medicinal chemistry. This document summarizes its key identifiers, physicochemical parameters, and provides a detailed experimental protocol for its synthesis.

Core Compound Properties

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, also known as 1-p-tolylcyclopropanecarbonitrile, is a nitrile derivative containing a cyclopropane ring attached to a p-tolyl group. Its unique structural features make it a valuable building block in the synthesis of more complex molecules.

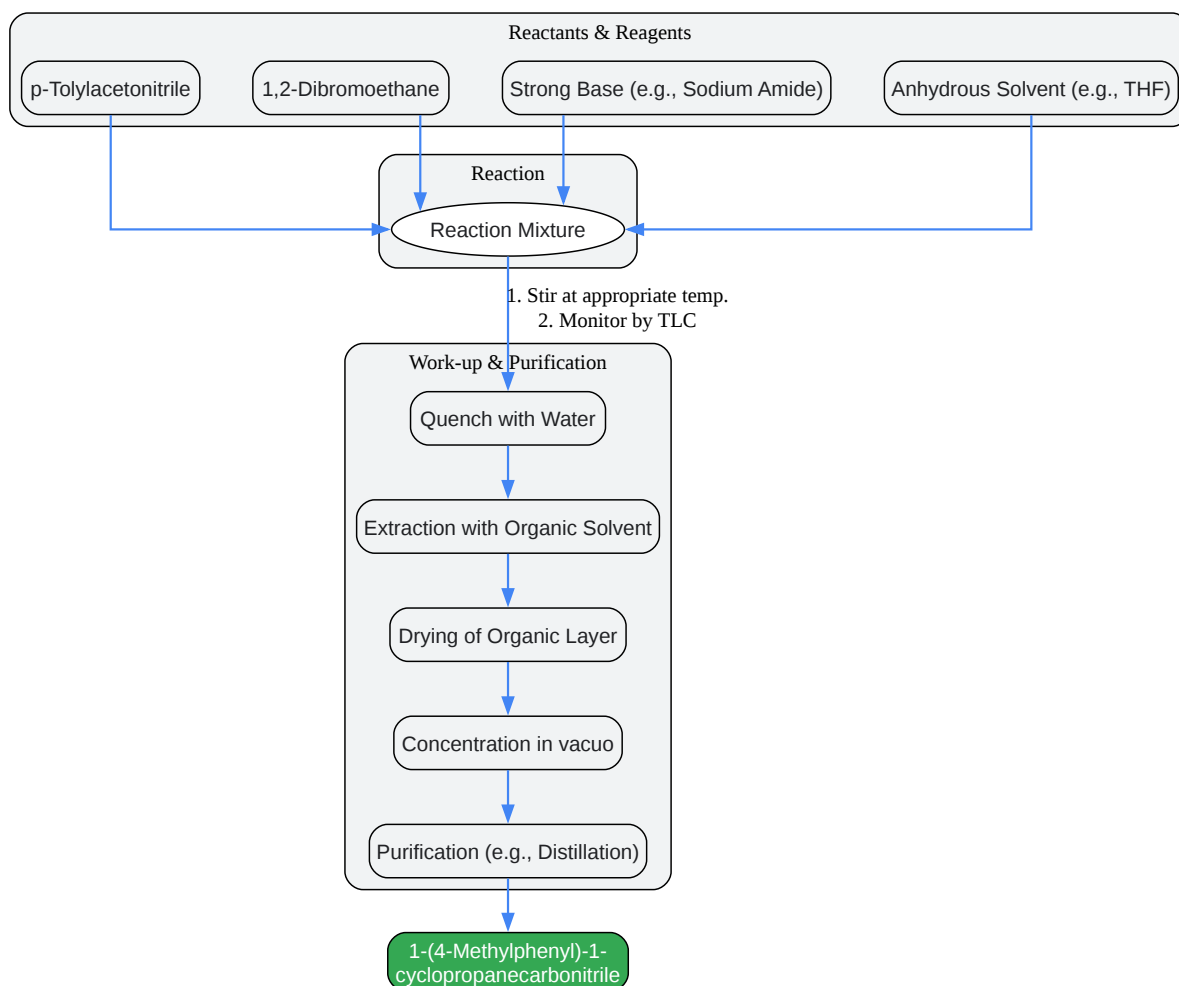
Identifier	Value
IUPAC Name	1-(4-methylphenyl)cyclopropane-1-carbonitrile
CAS Number	71172-78-6
Molecular Formula	C ₁₁ H ₁₁ N
Molecular Weight	157.21 g/mol
SMILES	<chem>CC1=CC=C(C=C1)C1(CC1)C#N</chem>

Physical Property	Value
Boiling Point	293 °C at 760 mmHg
Density	0.99 g/mL
Refractive Index	1.5333-1.5353

Synthesis Protocol

The synthesis of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** can be achieved through the alkylation of p-tolylacetonitrile with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from p-tolylacetonitrile attacks 1,2-dibromoethane, leading to the formation of the cyclopropane ring.

Experimental Workflow for Synthesis



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Caption: Synthetic workflow for **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.

Detailed Methodology

- **Reaction Setup:** To a solution of p-tolylacetonitrile in an anhydrous solvent such as tetrahydrofuran (THF), a strong base like sodium amide is added portion-wise at a controlled temperature.
- **Addition of Alkylating Agent:** 1,2-Dibromoethane is then added dropwise to the reaction mixture.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.

Spectral Data

The structural confirmation of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** is based on spectroscopic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~2240	C≡N stretch (nitrile)
~3050-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (methyl and cyclopropyl)
~1610, 1510, 1450	Aromatic C=C skeletal vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule.

^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the diastereotopic methylene protons of the cyclopropane ring.

^{13}C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclopropane ring, the carbons of the p-tolyl group, the methyl carbon, and the nitrile carbon.

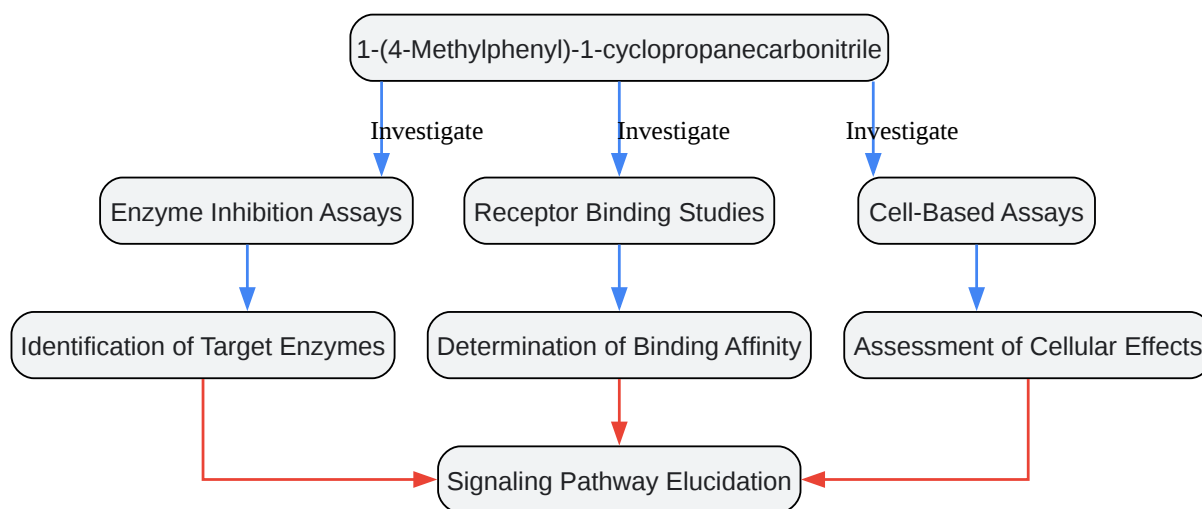
Note: Specific chemical shift values and coupling constants would be determined from the actual spectra.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** are not extensively documented in publicly available literature, the cyclopropane motif is present in a variety of biologically active molecules.^{[1][2]} The strained three-membered ring can mimic a double bond or act as a rigid scaffold, influencing the binding of molecules to biological targets.^[1]

Compounds containing cyclopropane rings have been investigated for a range of activities, including as enzyme inhibitors and as modulators of signaling pathways.^{[1][2]} The introduction of a cyclopropane ring can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. Further research is warranted to explore the potential biological activities and signaling pathway interactions of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.

Potential Areas of Investigation



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Caption: Logical workflow for investigating biological activity.

Safety Information

Based on available safety data for similar compounds, **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

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References

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